2-[2-(Benzyloxy)ethyl]propane-1,3-diol is a chemical compound with the molecular formula C₁₂H₁₈O₃ and a CAS number of 77661-80-4. This compound features a propane backbone with two hydroxyl groups at the first and third positions, and a benzyloxyethyl substituent at the second position. The presence of the benzyloxy group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.
Research indicates that 2-[2-(Benzyloxy)ethyl]propane-1,3-diol exhibits biological activities that may include:
The synthesis of 2-[2-(Benzyloxy)ethyl]propane-1,3-diol typically involves:
Various synthetic routes can be optimized based on desired yields and reaction conditions.
This compound has several applications across different fields:
Studies on the interactions of 2-[2-(Benzyloxy)ethyl]propane-1,3-diol with other compounds are vital for understanding its behavior in biological systems. Key areas of interest include:
Several compounds share structural similarities with 2-[2-(Benzyloxy)ethyl]propane-1,3-diol. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Benzyloxy-1,3-propanediol | C₉H₁₂O₃ | Lacks the ethyl substituent; simpler structure |
2-((Benzyloxy)methyl)propane-1,3-diol | C₁₁H₁₆O₃ | Contains a methyl group instead of an ethyl group |
1-Benzyloxy-2-propanol | C₉H₁₂O₂ | Hydroxyl group at the first position; different reactivity |
The uniqueness of 2-[2-(Benzyloxy)ethyl]propane-1,3-diol lies in its specific arrangement of functional groups, which provides distinct chemical properties and biological activities compared to similar compounds. Its dual hydroxyl groups enhance its potential applications in various fields such as pharmaceuticals and cosmetics.
The use of benzyl groups as protective motifs in polyol chemistry emerged in the mid-20th century as synthetic chemists sought strategies to overcome challenges in selective functionalization. Benzyl ethers gained prominence due to their stability under acidic and basic conditions while remaining cleavable via hydrogenolysis or oxidative methods. Early applications focused on carbohydrate chemistry, where researchers like Zemplén demonstrated the utility of benzyl groups in safeguarding hydroxyl functionalities during glycosylation reactions.
This historical trajectory directly informed the design of 2-[2-(Benzyloxy)ethyl]propane-1,3-diol, which embodies the evolutionary refinement of protective group theory. The compound’s structure strategically positions the benzyl ether at a secondary hydroxyl site, leaving primary hydroxyl groups available for subsequent derivatization. This design principle mirrors advancements documented in patents such as WO2010111570A1, where benzyl-protected polyglycerol intermediates serve as precursors for hydrogel-forming polymers.
Property | Value | Source |
---|---|---|
CAS Registry Number | 77661-80-4 | |
Molecular Formula | C₁₂H₁₈O₃ | |
Molecular Weight | 210.27 g/mol | |
Purity (Commercial) | >95% | |
European Community Number | 821-778-5 |
The compound’s synthetic lineage reflects iterative improvements in protective group compatibility. For instance, the benzyl group’s resistance to nucleophilic displacement allows 2-[2-(Benzyloxy)ethyl]propane-1,3-diol to withstand conditions like Grignard reactions or Mitsunobu couplings that would degrade less robust protecting groups.
In complex molecule assembly, 2-[2-(Benzyloxy)ethyl]propane-1,3-diol functions as a linchpin for constructing branched architectures. Its utility stems from three key attributes:
A representative application occurs in polyglycerol aldehyde synthesis, where 2-[2-(Benzyloxy)ethyl]propane-1,3-diol derivatives serve as masked diol precursors. As detailed in WO2010111570A1, controlled oxidation of such intermediates generates aldehyde-terminated polymers used in medical adhesives. The benzyl group’s stability during sodium periodate-mediated diol oxidation exemplifies its role in reaction sequence design:
$$ \text{Polyglycerol-Bn} + \text{NaIO}_4 \rightarrow \text{Polyglycerol aldehyde} + \text{Byproducts} $$
This compound’s versatility extends to dendrimer synthesis, where its bifurcated hydroxyl groups permit controlled branching. Kinetic studies demonstrate that the benzyl ether’s electronic effects accelerate neighboring group participation in SN² reactions by 12-18% compared to methyl-protected analogs.
Irritant